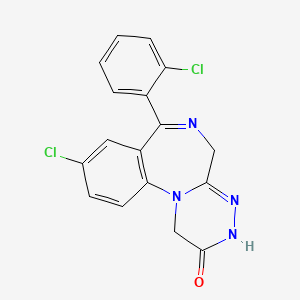
2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4h-chromen-2-yl)phenyl hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quercetin 3’-O-sulfate is a sulfate conjugate of quercetin, a naturally occurring flavonoid found in many fruits, vegetables, and beverages. This compound is a plasma human metabolite of quercetin and plays a significant role in the biological activities attributed to quercetin. It is known for its antioxidant properties and potential health benefits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Quercetin 3’-O-sulfate can be synthesized using arylsulfotransferase from Desulfitobacterium hafniense. This enzyme catalyzes the transfer of a sulfate group to quercetin, resulting in the formation of quercetin 3’-O-sulfate. The reaction conditions typically involve the use of 3’-phosphoadenylyl sulfate as a sulfate donor .
Industrial Production Methods: Industrial production of quercetin 3’-O-sulfate involves the use of biocatalysts and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification using high-performance liquid chromatography (HPLC) and characterization using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Chemischer Reaktionen
Types of Reactions: Quercetin 3’-O-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and biological activity.
Common Reagents and Conditions:
Oxidation: Quercetin 3’-O-sulfate can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as thiols or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include various sulfated and non-sulfated metabolites of quercetin, which retain significant antioxidant activity .
Wissenschaftliche Forschungsanwendungen
Quercetin 3’-O-sulfate has a wide range of scientific research applications in various fields:
Chemistry:
- Used as a standard for studying the metabolism of flavonoids.
- Investigated for its antioxidant properties and radical scavenging activities.
Biology:
- Studied for its role in cellular signaling pathways and gene expression modulation.
- Explored for its potential to protect cells from oxidative stress and inflammation.
Medicine:
- Evaluated for its therapeutic potential in treating cardiovascular diseases, cancer, and neurodegenerative disorders.
- Investigated for its anti-inflammatory, antiviral, and antibacterial properties .
Industry:
- Utilized in the development of nutraceuticals and dietary supplements.
- Employed in the formulation of cosmetic products due to its antioxidant properties .
Wirkmechanismus
Quercetin 3’-O-sulfate exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes such as quinone reductase 2 (QR2), which catalyzes the metabolism of toxic quinolines, potentially causing oxidative stress in pathogens.
Cell Signaling: It modulates cellular signaling pathways, influencing gene expression and enzymatic activities associated with oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Quercetin 3’-O-sulfate is unique among its similar compounds due to its specific sulfate conjugation, which influences its biological activity and metabolism. Similar compounds include:
Quercetin 4’-O-sulfate: Another sulfate conjugate of quercetin with distinct antioxidant properties.
Quercetin 3-O-glucuronide: A glucuronide conjugate of quercetin with different metabolic pathways and biological effects.
Isorhamnetin 3-O-sulfate: A sulfated metabolite of isorhamnetin, another flavonoid with antioxidant activity.
These compounds share similar antioxidant properties but differ in their metabolic pathways and specific biological activities.
Eigenschaften
Molekularformel |
C15H10O10S |
|---|---|
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
[2-hydroxy-5-(3,5,7-trihydroxy-4-oxochromen-2-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O10S/c16-7-4-9(18)12-11(5-7)24-15(14(20)13(12)19)6-1-2-8(17)10(3-6)25-26(21,22)23/h1-5,16-18,20H,(H,21,22,23) |
InChI-Schlüssel |
OSCLBBUATYLBQA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OS(=O)(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OS(=O)(=O)O)O |
Synonyme |
quercetin 3'-sulfate quercetin-3'-sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1256240.png)

![(1R,2S,6S,9S,10S,11S,12S,14R,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol](/img/structure/B1256243.png)


![(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B1256246.png)
![2,3-Dihydroxybutanedioic acid;methyl 11-acetyloxy-12-ethyl-4-(16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1256247.png)



![methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1256256.png)



